molecular formula C14H17ClO B1323483 2-(3-Chlorophenyl)ethyl cyclopentyl ketone CAS No. 625445-70-7

2-(3-Chlorophenyl)ethyl cyclopentyl ketone

Cat. No.: B1323483
CAS No.: 625445-70-7
M. Wt: 236.73 g/mol
InChI Key: WIWQKTYEGQBXTD-UHFFFAOYSA-N
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Scientific Research Applications

2-(3-Chlorophenyl)ethyl cyclopentyl ketone has several applications in scientific research:

Mechanism of Action

2-(3-Chlorophenyl)ethyl cyclopentyl ketone is structurally related to cyclidines, such as phencyclidine (PCP). It primarily acts as a NMDA receptor antagonist, which affects glutamatergic transmission .

Safety and Hazards

When handling 2-(3-Chlorophenyl)ethyl cyclopentyl ketone, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling . It is also advised to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)ethyl cyclopentyl ketone typically involves the reaction of 3-chlorophenylacetic acid with cyclopentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The mixture is then heated to facilitate the formation of the ketone .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)ethyl cyclopentyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)ethyl cyclopentyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWQKTYEGQBXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620399
Record name 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625445-70-7
Record name 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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